molecular formula C23H21N5 B610124 PKR-IN-C51 CAS No. 1314594-23-4

PKR-IN-C51

货号: B610124
CAS 编号: 1314594-23-4
分子量: 367.45
InChI 键: IDAWNFCAFDXMER-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PKR-IN-C51: is a compound known for its role as an inhibitor of protein kinase R. Protein kinase R is a double-stranded RNA-activated protein kinase involved in various cellular processes, including the regulation of protein synthesis and the response to viral infections. This compound is particularly noted for its ability to correct the aberrant splicing of muscleblind-like splicing regulator 1-dependent pre-messenger RNAs in cells affected by myotonic dystrophy type 1, without affecting the splicing pattern in normal cells .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of PKR-IN-C51 involves multiple steps, starting with the preparation of key intermediatesSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistent quality and scalability. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to verify the purity and identity of the compound .

化学反应分析

Types of Reactions: PKR-IN-C51 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .

作用机制

PKR-IN-C51 exerts its effects by competitively inhibiting the activity of protein kinase R. This inhibition prevents the phosphorylation of the eukaryotic initiation factor 2 alpha, thereby modulating protein synthesis and cellular stress responses. The compound specifically targets the kinase domain of protein kinase R, blocking its interaction with double-stranded RNA and other activators .

相似化合物的比较

Uniqueness: PKR-IN-C51 is unique in its ability to correct aberrant splicing in myotonic dystrophy type 1 cells without affecting normal cells. This selective activity makes it a valuable tool for studying the specific pathways involved in this disease and for developing targeted therapies .

生物活性

PKR-IN-C51 is a notable compound recognized for its role as an inhibitor of the double-stranded RNA-activated protein kinase (PKR). This compound has garnered attention in various fields, including cancer research, virology, and immunology, due to its potential therapeutic applications.

This compound functions primarily by competitively inhibiting the ATP-binding site of PKR. This inhibition prevents the phosphorylation of eukaryotic initiation factor 2 alpha (eIF-2α), a critical step in the activation of PKR. The blockade of this pathway leads to a reduction in downstream signaling events mediated by PKR, including the activation of transcription factors such as NF-κB and p53. This mechanism highlights this compound's role in regulating cellular processes like apoptosis, antiviral defense, and inflammation .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Inhibition of PKR Activation : The compound has been shown to inhibit intracellular PKR activation in a dose-dependent manner, with an IC₅₀ value of approximately 9 μM .
  • Impact on Cellular Processes : By inhibiting PKR, this compound affects various cellular pathways involved in stress responses, apoptosis, and immune responses. For instance, it has been linked to the modulation of NF-κB signaling and apoptosis pathways .
  • Therapeutic Potential : Research indicates that this compound may have therapeutic applications in diseases where PKR is implicated, such as cancer and viral infections. Its ability to inhibit PKR could potentially enhance antiviral responses or alter tumorigenic processes .

Case Studies and Research Findings

Several studies have explored the effects of this compound on different biological systems:

  • Viral Infections : In studies involving enterovirus infections, it was found that PKR plays a dual role—both as a host defense mechanism and as a target for viral proteases that can enhance viral replication. The inhibition of PKR by compounds like this compound could potentially mitigate viral replication by restoring the host's antiviral defenses .
  • Cancer Research : In cancer models, inhibition of PKR has been associated with altered cell survival pathways. By blocking PKR activity, this compound may promote apoptosis in cancer cells or sensitize them to other therapeutic agents .
  • Inflammation : Research has indicated that PKR is involved in inflammatory responses. The use of this compound could provide insights into how modulating this kinase affects inflammatory signaling pathways and may lead to new treatments for inflammatory diseases .

Data Table: Summary of Biological Activity

Biological Activity Description
Target Double-stranded RNA-activated protein kinase (PKR)
IC₅₀ Value Approximately 9 μM
Mechanism Competitive inhibition at ATP-binding site
Effects on Apoptosis Induces apoptosis in cancer models; alters survival pathways
Impact on Viral Replication Mitigates replication by restoring host antiviral defenses
Role in Inflammation Modulates inflammatory signaling pathways

属性

CAS 编号

1314594-23-4

分子式

C23H21N5

分子量

367.45

IUPAC 名称

N-[2-{1H-indol-3-yl}ethyl]-4-[2-methyl-1H-indol-3-yl]pyrimidin-2-amine

InChI

InChI=1S/C23H21N5/c1-15-22(18-7-3-5-9-20(18)27-15)21-11-13-25-23(28-21)24-12-10-16-14-26-19-8-4-2-6-17(16)19/h2-9,11,13-14,26-27H,10,12H2,1H3,(H,24,25,28)

InChI 键

IDAWNFCAFDXMER-UHFFFAOYSA-N

SMILES

CC(N1)=C(C2=NC(NCCC3=CNC4=C3C=CC=C4)=NC=C2)C5=C1C=CC=C5

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

PKR-IN-C51;  PKR IN C51;  PKRINC51;  PKR-inhibitor-C51;  PKR inhibitor C51; 

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PKR-IN-C51
Reactant of Route 2
Reactant of Route 2
PKR-IN-C51
Reactant of Route 3
Reactant of Route 3
PKR-IN-C51
Reactant of Route 4
PKR-IN-C51
Reactant of Route 5
Reactant of Route 5
PKR-IN-C51
Reactant of Route 6
Reactant of Route 6
PKR-IN-C51

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。